molecular formula C13H18Cl2N2O2 B2525958 tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 1245622-39-2

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate

Cat. No.: B2525958
CAS No.: 1245622-39-2
M. Wt: 305.2
InChI Key: YUKKHANGUKIABG-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2,3-dichlorophenylacetonitrile in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-(methylamino)ethyl]carbamate
  • Tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
  • N-Boc-ethanolamine

Uniqueness

Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKKHANGUKIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 440 mg (1.31 mmol) of the compound of Example 23A in 100 ml of methanol was hydrogenated in a continuous-flow hydrogenation apparatus fitted with a Raney-nickel cartridge (H-Cube from Thales Nano, Budapest, Model HC-2-SS) at a flow rate of 1 ml/min, a temperature of 40° C. and at standard pressure. After the reaction had ended, the solution was freed from the methanol on a rotary evaporator and the residue was dried briefly under high vacuum. This gave 370 mg (91% of theory) of the title compound.
Name
compound
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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